

# The Developmental Neurotoxicity of Bisphenol S: A Technical Guide

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### **Abstract**

**Bisphenol S** (BPS), a prevalent substitute for Bisphenol A (BPA), is increasingly scrutinized for its potential as a developmental neurotoxicant.[1][2][3] Emerging evidence from a range of animal models suggests that developmental exposure to BPS can induce a variety of neurodevelopmental and behavioral abnormalities.[1][4][5] This technical guide provides a comprehensive overview of the current state of knowledge regarding the developmental neurotoxicity of BPS. It summarizes key quantitative findings, details experimental methodologies from pivotal studies, and visualizes the implicated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development engaged in the assessment of environmental chemical safety and its impact on neurodevelopment.

## Introduction

The widespread replacement of Bisphenol A (BPA) with its analogue, **Bisphenol S** (BPS), in consumer products was driven by public health concerns regarding BPA's endocrine-disrupting properties.[3] However, the structural similarity between BPA and BPS raises concerns that BPS may exert similar adverse health effects, particularly on the developing nervous system.[1] [2] The period of neurodevelopment is uniquely vulnerable to environmental insults, and exposure to endocrine-disrupting chemicals during this critical window can lead to lasting alterations in brain structure and function.[3]



This guide synthesizes the findings from in vivo and in vitro studies to provide a detailed understanding of BPS's impact on neurodevelopment. We will explore its effects on molecular, cellular, and behavioral levels, and elucidate the potential mechanisms of action.

# Quantitative Data on BPS-Induced Developmental Neurotoxicity

The following tables summarize the quantitative data from key studies investigating the developmental neurotoxicity of BPS across different animal models.

Table 1: In Vivo Studies on Developmental BPS Exposure and Neurobehavioral Outcomes



Animal Model	Exposure Dose & Duration	Key Neurobehavioral Findings	Reference
Zebrafish (Danio rerio)	0.03, 0.3, and 3.0 mg/L BPS from 2 hours post-fertilization (hpf) to 6 days post- fertilization (dpf)	Markedly decreased locomotor behavior at 0.3 and 3.0 mg/L.	[5]
Zebrafish (Danio rerio)	0.01, 0.1, or 1 μM BPS during neurodevelopment	Larval hyperactivity.	[6]
Mice (C57BL/6J)	Gestational and lactational exposure to BPS (GD0 to PND21)	Induced memory impairment and anxiety in offspring.	[7]
Mice	Prenatal exposure to 50 μg/kg bw/day BPS	No significant differences in locomotion in offspring.	[8]
Drosophila melanogaster	Rearing in food containing BPS (semi- lethal doses ranged from 1.76 to 19.43 mM)	Abnormal social interaction, increased self-grooming, and impaired locomotor activity.	[4][9]

Table 2: In Vitro Studies on BPS and Neuronal Endpoints



Cell Model	BPS Concentration	Key Findings	Reference
Human neuronal cells	1, 10, and 100 nM for 8 days	Significant reduction in neurite length at low doses (1–100 nM). Toxicity was notable only at high concentrations (>25 µM).	[10]
BV2 microglial cells	>60 µmol/L for 24 hours	Reduced cell viability.	[7]
Rat embryonic and fetal brain-derived cells	0.05 to 100 μM	Decreased neuron and oligodendrocyte maturation; increased astrocyte differentiation.	[11]
Mouse hippocampal cells	Not specified	Increased ROS levels and apoptosis rates.	[8]

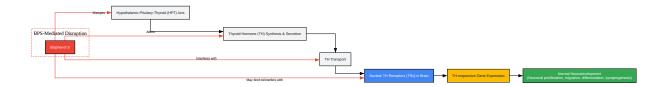
# **Implicated Signaling Pathways**

Developmental exposure to BPS has been shown to interfere with several critical signaling pathways involved in neurodevelopment.

## **Thyroid Hormone Signaling**

Thyroid hormones (THs) are essential for normal brain development.[12][13][14] BPS has been demonstrated to disrupt TH signaling, which can have profound consequences on neuronal differentiation, migration, and myelination.[8][15] In Xenopus laevis, BPS was found to interfere with TH signaling in the brain, subsequently affecting TH-dependent brain development.[15] Studies in zebrafish have also shown that BPS exposure can alter whole-body thyroid hormone levels and the expression of genes related to the hypothalamic-pituitary-thyroid (HPT) axis.[16]





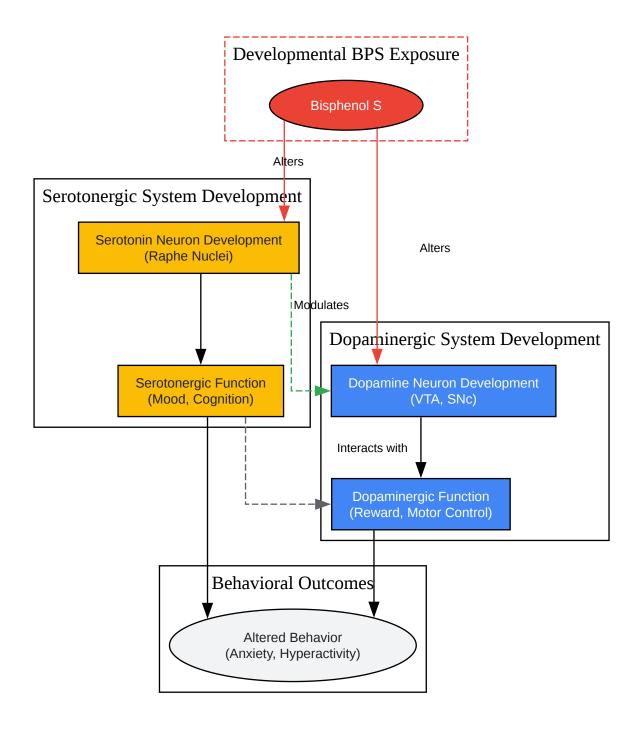
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BPS Disruption of Thyroid Hormone Signaling Pathway.

# **Dopaminergic and Serotonergic Systems**

The dopaminergic and serotonergic systems are crucial for mood, cognition, and motor control, and their development is a finely tuned process.[17][18][19] Emerging evidence suggests that bisphenols can act as neurotoxicants that compromise neurodevelopment by creating imbalances in these neurotransmitter systems.[2] While direct studies on BPS's impact on the developmental trajectories of these specific systems are still growing, the observed behavioral changes in animal models, such as hyperactivity and anxiety, point towards potential disruption. [6][7][20] The interplay between these two systems is complex, with the serotonergic system developing earlier and modulating the dopaminergic system.[21]





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Potential Impact of BPS on Dopaminergic and Serotonergic System Development.

# **Experimental Protocols**

This section outlines common methodologies used in the study of BPS developmental neurotoxicity.



## In Vivo Zebrafish Larval Photomotor Response Assay

This assay is frequently used to assess the effects of chemical exposure on locomotor activity in a high-throughput manner.

Objective: To evaluate the effect of developmental BPS exposure on the locomotor behavior of zebrafish larvae.

#### Materials:

- Zebrafish (Danio rerio) embryos
- BPS stock solution
- Embryo medium (e.g., E3 medium)
- 96-well plates
- Automated high-throughput behavioral analysis system (e.g., ViewPoint Zebrabox)

#### Protocol:

- Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.
- Exposure: At approximately 2 hours post-fertilization (hpf), place individual embryos into the wells of a 96-well plate containing embryo medium with varying concentrations of BPS (e.g., 0, 0.03, 0.3, 3.0 mg/L) and a solvent control.[5]
- Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle until 6 days post-fertilization (dpf). Refresh the exposure solutions daily.
- Behavioral Assay: At 6 dpf, place the 96-well plate into the behavioral analysis system.
- Acclimation: Allow the larvae to acclimate to the testing chamber for a specified period (e.g., 30 minutes) in the dark.
- Testing Paradigm: Subject the larvae to alternating periods of light and dark. A typical paradigm might be: 10 minutes of light, followed by 10 minutes of dark, repeated for several



cycles.

- Data Acquisition: The system's camera and software track the movement of each larva, recording parameters such as total distance moved, velocity, and time spent active.
- Data Analysis: Compare the locomotor activity of the BPS-exposed groups to the control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

## **In Vitro Neurite Outgrowth Assay**

This assay assesses the ability of neurons to extend neurites, a fundamental process in the formation of neural circuits.

Objective: To determine the effect of BPS on neurite outgrowth in a neuronal cell culture model.

#### Materials:

- Human neuronal progenitor cells or a neuronal cell line (e.g., SH-SY5Y)
- Cell culture medium and supplements
- BPS stock solution
- Multi-well imaging plates (e.g., 96-well)
- High-content imaging system and analysis software
- Immunofluorescence reagents (e.g., primary antibody against β-III tubulin, fluorescently labeled secondary antibody, nuclear stain like DAPI)

#### Protocol:

- Cell Plating: Seed the neuronal cells onto the imaging plates at a density that allows for clear visualization of individual cells and their processes.
- Differentiation (if applicable): If using progenitor cells, differentiate them into neurons according to an established protocol.

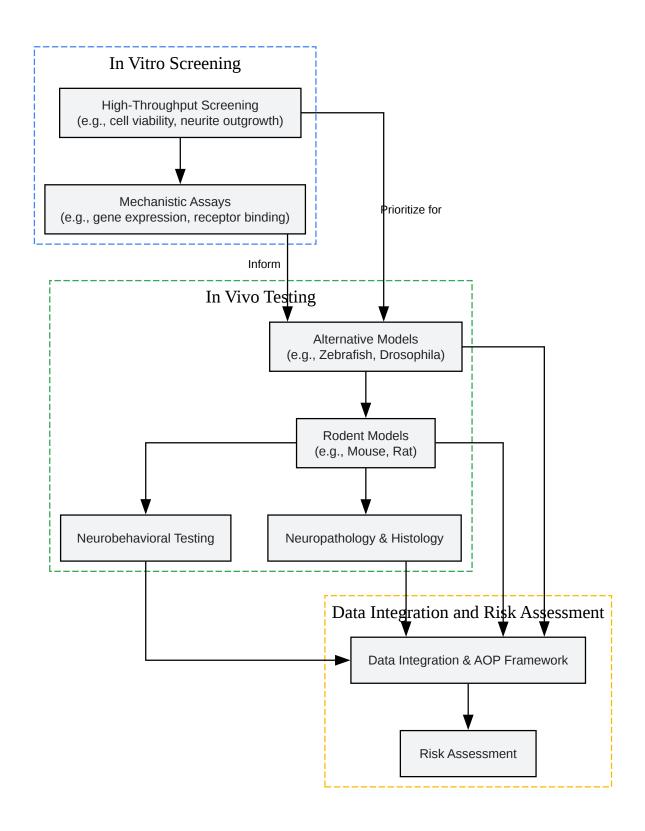


- BPS Exposure: After cell attachment and/or differentiation, replace the medium with fresh medium containing various concentrations of BPS (e.g., 1, 10, 100 nM) and a solvent control.[10]
- Incubation: Incubate the cells for a specified duration (e.g., 8 days) to allow for neurite extension.
- Immunofluorescence Staining:
  - Fix the cells (e.g., with 4% paraformaldehyde).
  - Permeabilize the cells (e.g., with 0.1% Triton X-100).
  - Block non-specific antibody binding.
  - Incubate with the primary antibody against a neuronal marker (e.g., β-III tubulin).
  - Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
- Image Acquisition: Acquire images of the stained cells using a high-content imaging system.
- Image Analysis: Use automated image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of neurites per neuron, and number of branch points.
- Data Analysis: Compare the neurite outgrowth parameters of the BPS-exposed groups to the control group.

# **Experimental and Logical Workflow**

The investigation of a chemical's developmental neurotoxicity typically follows a tiered approach, starting with high-throughput in vitro screening and progressing to more complex in vivo studies.





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General Workflow for Developmental Neurotoxicity Assessment.



## **Conclusion and Future Directions**

The available evidence strongly suggests that **Bisphenol S** acts as a developmental neurotoxicant in various animal models.[1] Exposure during critical neurodevelopmental windows can lead to a range of adverse outcomes, including behavioral alterations and changes at the cellular and molecular levels. The disruption of thyroid hormone signaling is a key mechanism of concern.[8][15][16]

For professionals in drug development and chemical safety assessment, these findings underscore the importance of not assuming that "BPA-free" products are inherently safer. The developmental neurotoxicity of BPA analogues, including BPS, warrants careful consideration.

Future research should focus on:

- Elucidating the precise molecular mechanisms by which BPS disrupts the dopaminergic and serotonergic systems during development.
- Conducting long-term studies in mammalian models to better understand the later-life consequences of developmental BPS exposure.
- Investigating the effects of low-dose, chronic exposure to BPS at levels relevant to human populations.
- Developing more sophisticated in vitro models, such as 3D brain organoids, to better recapitulate human neurodevelopment and assess the effects of BPS.

A deeper understanding of the developmental neurotoxicity of BPS is crucial for informing regulatory policies and protecting public health.

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